molecular formula C44H34O20 B12831227 (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)

(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)

Cat. No.: B12831227
M. Wt: 882.7 g/mol
InChI Key: KTLUHRSHFRODPS-VLNKRCLNSA-N
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Description

(2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic compound. It is known for its potent antioxidant properties and is found in various natural sources, including certain fruits and vegetables. This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) typically involves multiple steps. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable chroman derivative under acidic conditions. The reaction is followed by esterification with 3,4,5-trihydroxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinones back to the original hydroxy compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Esterification can be carried out using carboxylic acids and dehydrating agents, while etherification may involve alkyl halides and bases.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Original hydroxy compounds.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study polyphenolic interactions and stability.

Biology

In biological research, (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is investigated for its potential protective effects against oxidative stress in cells. It is also explored for its role in modulating various biological pathways.

Medicine

Medically, this compound is being researched for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties. Its ability to modulate oxidative stress makes it a candidate for treating diseases associated with oxidative damage.

Industry

In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for its potential use in cosmetics and skincare products for its antioxidant properties.

Mechanism of Action

The mechanism of action of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. It also modulates various signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Epigallocatechin gallate: Another polyphenolic compound with strong antioxidant properties.

    Resveratrol: Known for its antioxidant and anti-inflammatory effects.

    Quercetin: A flavonoid with similar antioxidant activities.

Uniqueness

What sets (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) apart is its unique structure, which allows for multiple points of interaction with free radicals and other molecules. This structural complexity contributes to its potent antioxidant activity and broad range of biological effects.

Properties

Molecular Formula

C44H34O20

Molecular Weight

882.7 g/mol

IUPAC Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39+,40+,42-/m0/s1

InChI Key

KTLUHRSHFRODPS-VLNKRCLNSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

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